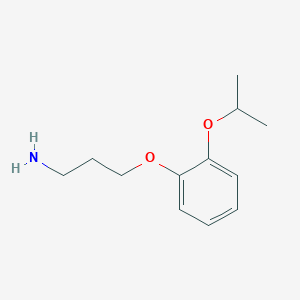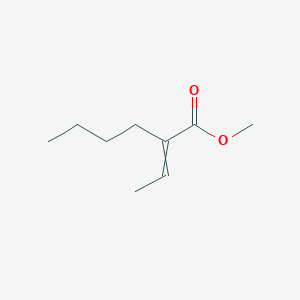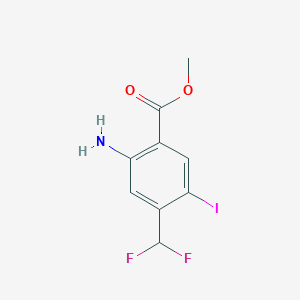
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate is a complex organic compound with the molecular formula C19H24N2O3 This compound is known for its unique structure, which includes an isoquinoline moiety linked to a piperidine ring via an ether bond, and a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Etherification: The isoquinoline derivative is then reacted with a piperidine derivative under basic conditions to form the ether bond. This step often uses reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Pd/C in ethanol under hydrogen gas, LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of TEA.
Major Products
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Reduced isoquinoline or piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
4-(Isoquinolin-6-yloxy)-piperidine-1-carboxylic acid benzyl ester: Similar structure but with a benzyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to its methyl, ethyl, and benzyl ester counterparts, which may have different steric and electronic properties.
Eigenschaften
Molekularformel |
C19H24N2O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
tert-butyl 4-isoquinolin-6-yloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-10-7-16(8-11-21)23-17-5-4-15-13-20-9-6-14(15)12-17/h4-6,9,12-13,16H,7-8,10-11H2,1-3H3 |
InChI-Schlüssel |
KUTXNDMWSQNTHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(tert-butyl-dimethyl-silanyloxy)-ethyl]-3-nitro-1H-pyrazole](/img/structure/B8492051.png)







![1-[Bromo(difluoro)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B8492112.png)



